
N-(2,4-dichlorophenyl)-N'-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Synthesis Approach : Similar compounds have been synthesized using reactions involving ethyl 2-oxobutanoate and phenylhydrazine hydrochloride, or via cyclocondensation reactions (Achutha et al., 2017).
- Chemical Reactions : Cyclocondensation reactions are a common method for synthesizing similar compounds, including using ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with various hydrazines (Machado et al., 2011).
Molecular Structure Analysis
- Crystal Structure : Related compounds have been found to crystallize in various crystal systems, such as triclinic or monoclinic, with detailed geometric parameters established through X-ray diffraction (Su, 2007).
- Molecular Interactions : Intramolecular hydrogen bonds and π-π interactions are significant in stabilizing the molecular structure of related compounds (Zhang et al., 2009).
Chemical Reactions and Properties
- Reactivity : Thiourea derivatives exhibit various chemical reactivities, including interactions with other organic molecules and potential applications in pharmacology and material science (Singh et al., 2002).
- Functional Group Interactions : The presence of certain functional groups like chlorophenyl can influence the reactivity and binding properties of the compound (Shearer et al., 1997).
Physical Properties Analysis
- Optical Properties : Similar compounds have shown distinct optical properties and can be characterized by spectroscopic methods like UV/Vis, NMR, and FT-IR (Purandara et al., 2019).
- Thermal Properties : The thermal behavior, including melting points and enthalpies of fusion, can be significantly affected by molecular structure and substituents (Kelman et al., 2002).
Chemical Properties Analysis
- Electrochemical Properties : Related compounds have been explored for their electrochemical properties, which can be influenced by the presence of functional groups and molecular structure (Segura et al., 2006).
- Nonlinear Optical Properties : Some derivatives exhibit nonlinear optical properties, which are important for applications in materials science (Lin et al., 2011).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2S/c1-2-12-9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMDWKCHZSVEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

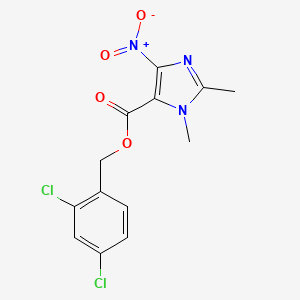
![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)
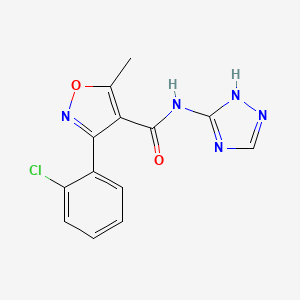

![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)
![4-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5604963.png)
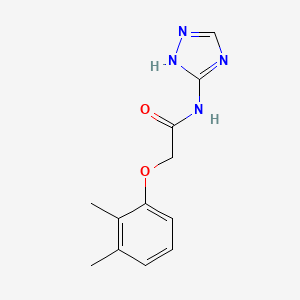
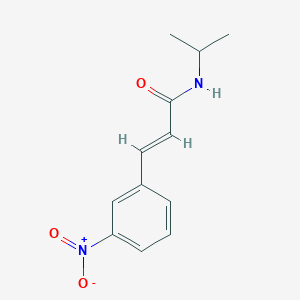
![2-[4-(methoxyacetyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5604974.png)
![1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one](/img/structure/B5604975.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5604982.png)
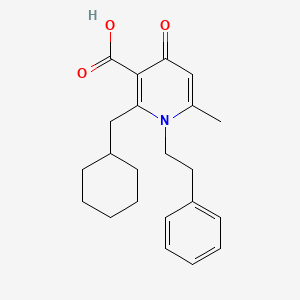
![(3R*,5R*)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5605002.png)